Product packaging for 11b-Hydroxyprogesterone(Cat. No.:)

11b-Hydroxyprogesterone

Cat. No.: B13409263
M. Wt: 332.4 g/mol
InChI Key: XEFVQCSDIKHROY-CAPFDLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11b-Hydroxyprogesterone is a 3-hydroxy steroid. It has a role as an androgen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B13409263 11b-Hydroxyprogesterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16+,17+,19-,20-/m0/s1

InChI Key

XEFVQCSDIKHROY-CAPFDLLWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O

Origin of Product

United States

Enzymatic Biosynthesis and Precursor Pathways of 11β Hydroxyprogesterone

The biosynthesis of 11β-hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring process within the adrenal glands. wikipedia.orgontosight.ai This steroid is synthesized from its precursor, progesterone (B1679170), through a specific enzymatic reaction. wikipedia.orgnih.gov The primary enzyme responsible for this conversion is steroid 11β-hydroxylase, a mitochondrial cytochrome P450 enzyme officially designated as CYP11B1. wikipedia.orgontosight.aiwikipedia.org Aldosterone (B195564) synthase (CYP11B2) can also catalyze this reaction, but to a lesser extent. wikipedia.orgnih.gov

The synthesis pathway originates with cholesterol, which is converted into progesterone through a series of steps. Progesterone then serves as the direct substrate for CYP11B1. ontosight.aigenecards.org This enzyme facilitates a regio- and stereoselective hydroxylation at the C-11 position of the steroid's core structure, introducing a hydroxyl group in the beta (β) orientation. researchgate.net This reaction is a critical step in the broader pathway of corticosteroid synthesis. ontosight.ai The enzymatic activity of CYP11B1 requires the transfer of electrons from NADPH, a process mediated by two partner proteins: adrenodoxin (B1173346) reductase and adrenodoxin. researchgate.netuniprot.org

Under normal physiological conditions, the enzyme 21-hydroxylase generally has a higher affinity for progesterone than CYP11B1. wikipedia.org However, in certain conditions, such as 21-hydroxylase deficiency, the accumulation of progesterone leads to increased substrate availability for CYP11B1, resulting in elevated production of 11β-hydroxyprogesterone. wikipedia.org

Considerations of Steroid Isomerism: 11α Hydroxyprogesterone

Enzymatic Pathways for 11α-Hydroxylation

The synthesis of 11α-hydroxyprogesterone is not a typical reaction in human steroidogenesis but is a hallmark of microbial biotransformation. nih.gov This reaction is of significant industrial importance, as 11α-OHP is a vital intermediate in the manufacturing of various corticosteroid drugs. nih.govsemanticscholar.orgspringernature.com The enzymatic 11α-hydroxylation of progesterone (B1679170) is predominantly carried out by filamentous fungi. nih.gov

Species such as Aspergillus ochraceus, Aspergillus niger, Aspergillus terreus, Rhizopus nigricans, and Rhizopus oryzae are well-documented for their ability to perform this specific hydroxylation. semanticscholar.orgspringernature.comresearchgate.netscielo.br The enzymes responsible are microbial steroid 11α-hydroxylases, which are often cytochrome P450 monooxygenases. researchgate.netcapes.gov.brcdnsciencepub.com For example, the enzyme CYP509C12 has been identified in Rhizopus oryzae as the catalyst for converting progesterone into 11α-hydroxyprogesterone. semanticscholar.orgresearchgate.net Similarly, a specific 11α-steroid hydroxylase (11α-SHAoch) has been characterized from Aspergillus ochraceus. nih.gov These microbial enzymes, like their mammalian counterparts, often require a redox partner, such as an NADPH-cytochrome P450 reductase, to function. springernature.comresearchgate.net

Comparative Biochemical Formation

The biochemical pathways leading to the formation of 11β-hydroxyprogesterone and 11α-hydroxyprogesterone are distinct in terms of the organisms, enzymes, and cellular locations involved.

The synthesis of 11β-hydroxyprogesterone is an endogenous process in vertebrates, occurring within the mitochondria of the adrenal cortex. wikipedia.orggenecards.org It is catalyzed by the mammalian enzyme CYP11B1 as part of the normal corticosteroid biosynthesis pathway. wikipedia.orggenecards.org

In contrast, the formation of 11α-hydroxyprogesterone is primarily an exogenous process, performed on an industrial scale using microbial fermentation. nih.govspringernature.com The enzymes are of microbial origin, specifically from fungi, and the reaction is a biotransformation of a supplied substrate (progesterone). semanticscholar.orgnih.govresearchgate.net While human P450 enzymes can hydroxylate progesterone at various positions, a specific 11α-hydroxylase has not been identified in human tissues. nih.govmdpi.com

The enzymes themselves show key differences. Mammalian CYP11B1 and microbial 11α-hydroxylases like CYP509C12 are both cytochrome P450 enzymes, but they possess different substrate specificities and regioselectivity. For instance, while CYP11B1 is highly specific for the 11β-position, some microbial enzymes can produce byproducts. The Rhizopus oryzae enzyme CYP509C12, when expressed in yeast, converts progesterone into a mixture of primarily 11α-hydroxyprogesterone with a small amount of 6β-hydroxyprogesterone. semanticscholar.orgnih.gov In contrast, the enzyme from Aspergillus ochraceus produces 11α-hydroxyprogesterone as the sole metabolite. nih.gov The efficiency and side reactions also differ; 11β-hydroxylation is generally considered to proceed with lower yields and more side reactions compared to the microbial 11α-hydroxylation process. oup.com

Table 1: Comparison of 11β- and 11α-Hydroxylation of Progesterone

Feature 11β-Hydroxylation 11α-Hydroxylation
Product 11β-Hydroxyprogesterone 11α-Hydroxyprogesterone
Primary Organism Vertebrates (e.g., Humans) Fungi (e.g., Aspergillus, Rhizopus)
Key Enzyme CYP11B1 (Steroid 11β-hydroxylase) wikipedia.orgwikipedia.org Microbial 11α-hydroxylases (e.g., CYP509C12) semanticscholar.orgresearchgate.net
Cellular Location Mitochondria (Adrenal Cortex) genecards.org Intracellular (Microbial cells) cdnsciencepub.com
Process Type Endogenous Biosynthesis wikipedia.org Microbial Biotransformation / Industrial Fermentation nih.govnih.gov
Primary Substrate Endogenous Progesterone wikipedia.org Exogenous Progesterone researchgate.net

Metabolic Transformations and Downstream Pathways of 11β Hydroxyprogesterone

Oxidative and Reductive Metabolism

Oxidative and reductive processes are fundamental to the metabolic fate of 11β-hydroxyprogesterone, primarily mediated by hydroxysteroid dehydrogenases and reductases.

The interconversion between 11β-hydroxyprogesterone and 11-ketoprogesterone (B144819) (11KP4) is a reversible reaction catalyzed by the two main isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govcapes.gov.bruba.ar 11βHSD2 primarily catalyzes the oxidation of the 11β-hydroxyl group of 11β-hydroxyprogesterone to form 11-ketoprogesterone. nih.govnih.govresearchgate.net Conversely, 11βHSD1 predominantly facilitates the reverse reaction, reducing 11-ketoprogesterone back to 11β-hydroxyprogesterone. nih.govnih.govnih.gov This shuttle pair is analogous to the well-known cortisol-cortisone interconversion. ahajournals.org

Research in rat models has shown that the direction of this interconversion is influenced by the cellular environment; oxidation is more effective at an alkaline pH, while reduction is favored at a neutral pH. nih.gov Both 11β-hydroxyprogesterone and 11α-hydroxyprogesterone have been identified as potent competitive inhibitors of both 11β-HSD1 and 11β-HSD2 in vitro. ahajournals.orgwikipedia.org

Following its formation, 11β-hydroxyprogesterone and its oxidized counterpart, 11-ketoprogesterone, can be further metabolized by steroid 5α-reductase (SRD5A) isoforms. nih.gov In vitro studies using HEK-293 cells have demonstrated that SRD5A converts 11β-hydroxyprogesterone into its 5α-reduced metabolite, 5α-pregnan-11β-ol-3,20-dione. nih.gov Similarly, 11-ketoprogesterone is metabolized by SRD5A to 5α-pregnan-3,11,20-trione. nih.gov These conversions are part of what is known as the "backdoor pathway" of androgen synthesis. nih.govbioscientifica.com Both SRD5A1 and SRD5A2 isoforms are capable of catalyzing the 5α-reduction of C11-oxygenated steroids. mdpi.com

The metabolic cascade continues with the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs), such as aldo-keto reductase family 1 member C2 (AKR1C2). nih.gov These enzymes catalyze the reduction of the 3-keto group of the 5α-reduced metabolites. For instance, 5α-pregnan-11β-ol-3,20-dione is converted by AKR1C2 to 5α-pregnan-3α,11β-diol-20-one. nih.gov In parallel, 5α-pregnan-3,11,20-trione is metabolized to 5α-pregnan-3α-ol-11,20-dione (alfaxalone). nih.gov 3α-HSDs are known to play a critical role in modulating the levels of active steroids in various tissues. oup.com

Hydroxylation and Lyase Activities

In addition to oxidative and reductive metabolism, 11β-hydroxyprogesterone and its derivatives are substrates for enzymes with hydroxylase and lyase activities, which introduce further functional groups and can cleave the steroid side chain.

The enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) plays a pivotal role in steroid biosynthesis. nih.govresearchgate.net Research has shown that CYP17A1 can catalyze the 17α-hydroxylation of 11β-hydroxyprogesterone to produce 21-deoxycortisol (B132708). nih.govresearchgate.net Similarly, it hydroxylates 11-ketoprogesterone to form 21-deoxycortisone. nih.govresearchgate.netmedchemexpress.com

However, the subsequent 17,20-lyase activity of CYP17A1, which would cleave the C17-C20 bond to form C19 androgens, is negligible on these immediate products. nih.govresearchgate.net The presence of the C11-hydroxyl or keto group appears to impair the lyase reaction. nih.govresearchgate.net Interestingly, the lyase activity becomes efficient only after the steroid molecule has undergone further reduction. The 3α,5α-reduced metabolites, such as 5α-pregnan-3α,11β-diol-20-one and alfaxalone, are readily converted by CYP17A1's hydroxylase and lyase functions into C11-oxygenated C19 steroids, namely 11β-hydroxyandrosterone and 11-ketoandrosterone (B135574), respectively. nih.govresearchgate.net This demonstrates that the C11-oxy C21 steroids can contribute to the androgen pool through the backdoor pathway, provided the necessary reductive enzymes are present. researchgate.net

The metabolic transformations of 11β-hydroxyprogesterone lead to the formation of a variety of C11-oxygenated C21 steroids. nih.gov The initial hydroxylation of progesterone (B1679170) at the C11β position by CYP11B1 or CYP11B2 yields 11β-hydroxyprogesterone itself. nih.govwikipedia.org Subsequent enzymatic actions, as detailed above, generate a cascade of other C11-oxygenated C21 steroids.

Key among these are 21-deoxycortisol and 21-deoxycortisone, formed via CYP17A1 hydroxylation. nih.gov Further reduction by SRD5A and AKR1C2 leads to metabolites like 5α-pregnan-11β-ol-3,20-dione, 5α-pregnan-3α,11β-diol-20-one, 5α-pregnan-3,11,20-trione, and alfaxalone. nih.gov These C11-oxygenated C21 steroids are not merely intermediates; they are part of a complex metabolic pathway that can ultimately lead to the production of C11-oxygenated C19 steroids, which have their own biological activities. nih.govsun.ac.za

Participation in the Steroid Backdoor Pathway

The conventional pathway of androgen synthesis involves the conversion of progesterone and 17α-hydroxyprogesterone to androstenedione (B190577) and testosterone (B1683101). However, an alternative route, termed the "backdoor pathway," allows for the synthesis of potent androgens while bypassing these key intermediates. wikipedia.org 11β-Hydroxyprogesterone (11β-OHP4), a steroid produced in the adrenal glands, has been identified as a significant contributor to a C11-oxygenated branch of this backdoor pathway. nih.govresearchgate.netbioscientifica.com

Conversion to C11-Oxygenated C19 Steroids

The entry of 11β-OHP4 into the C11-oxygenated backdoor pathway is initiated by its conversion to C11-oxygenated C19 steroids. researchgate.netresearchgate.net This critical transformation is primarily catalyzed by the enzyme cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govresearchgate.net The 17,20-lyase function of CYP17A1 cleaves the side chain of C21 steroids, converting them into C19 steroids. While traditionally known to act on 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, research has shown that CYP17A1 can also metabolize 11β-OHP4 and its derivatives. researchgate.net

In vitro studies using human embryonic kidney (HEK-293) cells have demonstrated that C11-oxygenated C21 steroids, including 11β-OHP4, are metabolized by steroidogenic enzymes in the backdoor pathway. nih.govresearchgate.net For instance, the conversion of alfaxalone, a metabolite of 11-ketoprogesterone (11KP4), to 11-ketoandrosterone is catalyzed by CYP17A1. nih.govresearchgate.net This highlights the role of CYP17A1 in producing C11-oxygenated C19 steroids from C11-oxygenated C21 precursors. nih.gov The efficiency of this conversion can be modulated by co-factors such as cytochrome b5, which can influence the favorability of the C11-oxy backdoor pathway. researchgate.net

Another key enzyme, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), also plays a role by converting 11β-OHP4 to 11KP4. nih.govresearchgate.net This keto-derivative can then be further metabolized down the backdoor pathway. nih.govresearchgate.net The interplay between these enzymes regulates the flow of substrates into the C11-oxygenated C19 steroid pool. nih.gov

Biosynthesis of 11-Ketodihydrotestosterone (B1662675) and Related Androgens

Following the formation of C11-oxygenated C19 precursors like 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), a series of enzymatic reactions leads to the synthesis of potent androgens, most notably 11-ketodihydrotestosterone (11KDHT). nih.govbioscientifica.com 11KDHT is considered as potent as the classical androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgbioscientifica.com

The biosynthetic cascade to 11KDHT involves the following key steps:

Oxidation: 11β-hydroxyandrostenedione (11OHA4) is converted to 11-ketoandrostenedione (11KA4) by 11β-HSD2. bioscientifica.com

Reduction: 11KA4 is then reduced to 11-ketotestosterone (B164220) (11KT) by 17β-hydroxysteroid dehydrogenase (17β-HSD). bioscientifica.com

5α-Reduction: Finally, 11KT is converted to the highly potent 11KDHT by 5α-reductase (SRD5A). nih.govbioscientifica.com

Identification of Key Metabolites

The metabolic fate of 11β-hydroxyprogesterone can be traced through the identification of its various metabolites in biological samples. This analysis is crucial for understanding the activity of the C11-oxygenated backdoor pathway in both physiological and pathological states.

Urinary Metabolites and their Precursors

Urine analysis provides a non-invasive window into steroid metabolism. Metabolites of 11β-OHP4 and its downstream products are excreted in urine, often as conjugates. Key urinary metabolites that serve as biomarkers for the C11-oxygenated backdoor pathway include:

Pregnanetriolone (PTO): A metabolite of 21-deoxycortisol, its levels can be altered in conditions with modified 11β-hydroxylase activity. nih.gov

11-hydroxyandrosterone and 11-ketoandrosterone: These are major urinary metabolites of C11-oxygenated C19 steroids. nih.govendocrine-abstracts.org Studies in children with congenital adrenal hyperplasia (CAH) have shown that 11β-hydroxyandrosterone is the predominant urinary adrenal-derived androgen metabolite. eurospe.org

Glucuronide derivatives of 11KPROG and pregnanetriol: These have also been detected in urine, indicating the metabolism of C11-oxygenated progestogens. nih.gov

The analysis of these urinary steroid profiles, typically by gas chromatography-mass spectrometry (GC-MS), allows for the assessment of enzyme activities and pathway flux. nih.goveurospe.org For instance, in patients with 21-hydroxylase deficiency, urinary 17OHP and androgen metabolites show a strong correlation with plasma levels of 11-oxygenated androgens. endocrine-abstracts.org

Table 1: Key Urinary Metabolites of the 11β-Hydroxyprogesterone Pathway and their Precursors

Metabolites in Specific Biological Matrices

Beyond urine, metabolites of 11β-OHP4 are found in various biological matrices, providing insights into tissue-specific steroid metabolism.

Blood (Serum/Plasma): Elevated levels of 11β-OHP4 are a hallmark of 21-hydroxylase deficiency. nih.govwikipedia.org In patients with this condition, serum concentrations of 11β-OHP4 can be significantly increased compared to healthy individuals. wikipedia.org Furthermore, C11-oxygenated androgens such as 11OHA4, 11KA4, and 11KT are detectable in the serum and are often elevated in hyperandrogenic states. bioscientifica.com For instance, in benign prostatic hyperplasia (BPH), 11OHA4 was found to be the major free androgen in circulation. nih.gov

Tissue: Direct measurement of steroids in tissues like the prostate and adrenal glands provides crucial information about local steroid synthesis and action. In BPH tissue, high levels of 11β-hydroxyandrosterone, 11-ketoandrosterone, 11β-OHP4, and its metabolite 11KPROG have been identified. nih.gov This indicates that the C11-oxygenated backdoor pathway is active within the prostate itself, contributing to the local androgen milieu. nih.gov The adrenal gland, being the primary site of synthesis, also contains significant concentrations of these steroids. wikipedia.orgontosight.ai

Table 2: Key Metabolites of 11β-Hydroxyprogesterone in Different Biological Matrices

Table 3: List of Compound Names

Molecular Interactions and Receptor Modulation by 11β Hydroxyprogesterone

Steroid Receptor Agonism and Antagonism

11β-Hydroxyprogesterone interacts with several members of the steroid receptor superfamily, including the mineralocorticoid, progesterone (B1679170), and androgen receptors.

11β-Hydroxyprogesterone is a potent agonist of the human mineralocorticoid receptor (hMR). medchemexpress.comglpbio.com In vitro studies using COS-7 cells transiently expressing the hMR demonstrated that 11β-hydroxyprogesterone activates the receptor in a dose-dependent manner. glpbio.com This activation leads to functional physiological responses, such as stimulating sodium (Na+) absorption in mammalian principal cortical collecting duct cells. caymanchem.comglpbio.com Research has shown that progesterone and 11β-hydroxyprogesterone exhibit a slightly higher binding affinity for the hMR than cortisol, deoxycorticosterone, and even the canonical ligand, aldosterone (B195564). nih.govscispace.com Despite this high affinity, its agonistic activity is a fraction of aldosterone's, reaching about 9% of the transactivation induced by aldosterone. nih.govscispace.com

Receptor Activity Data for 11β-Hydroxyprogesterone on MR
Parameter Value
Cell LineCOS-7
ReceptorHuman Mineralocorticoid Receptor (hMR)
ActivityAgonist
ED5010 nM medchemexpress.comglpbio.com
Relative Agonistic Potency9% of aldosterone transactivation nih.govscispace.com

The agonistic activity of 11β-hydroxyprogesterone on the mineralocorticoid receptor is attributed to specific molecular interactions within the receptor's ligand-binding domain. Docking studies with an hMR-ligand-binding domain homology model have revealed that the crucial interaction for its agonist activity involves its 11β-hydroxyl group. This group forms contacts with the asparagine residue at position 770 (Asn770), a key determinant in the activation of the receptor. glpbio.com

Research has demonstrated that 11β-hydroxyprogesterone functions as an agonist for both isoforms of the progesterone receptor, PRA and PRB. nih.govbohrium.com Studies investigating the activity of various C11-hydroxy C21 steroids confirmed that 11β-hydroxyprogesterone exhibits agonistic activity on both receptor subtypes. nih.govbohrium.com This indicates that the presence of the 11β-hydroxyl group on the progesterone backbone is compatible with the conformational changes required for progesterone receptor activation.

In addition to its effects on mineralocorticoid and progesterone receptors, 11β-hydroxyprogesterone has been shown to activate the androgen receptor (AR). In studies utilizing HEK293 cells to investigate C11-oxy C21 steroids, 11β-hydroxyprogesterone demonstrated the ability to activate the AR at all tested concentrations. nih.gov This finding suggests that 11β-hydroxyprogesterone may contribute to the pool of steroids that can elicit an androgenic response.

Agonistic Activity on the Mineralocorticoid Receptor (MR)

Enzyme Inhibition

11β-Hydroxyprogesterone is a potent inhibitor of key enzymes involved in glucocorticoid metabolism, specifically the two isoforms of 11β-hydroxysteroid dehydrogenase. wikipedia.orgwikipedia.org

11β-Hydroxyprogesterone acts as a potent competitive inhibitor of both 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2). wikipedia.orgwikipedia.org These enzymes are critical for regulating the local concentration of active glucocorticoids. 11β-HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. nih.govmdpi.commdpi.com Conversely, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone. medchemexpress.comnih.govresearchgate.net This inactivation by 11β-HSD2 is crucial in mineralocorticoid-sensitive tissues, such as the kidney, to ensure that the mineralocorticoid receptor is selectively activated by aldosterone and not overwhelmed by the much higher circulating concentrations of cortisol. medchemexpress.comnih.gov

By inhibiting 11β-HSD2, 11β-hydroxyprogesterone can prevent the inactivation of cortisol, leading to inappropriate activation of the mineralocorticoid receptor by glucocorticoids, which can contribute to effects like sodium retention and hypertension. medchemexpress.comnih.gov 11β-Hydroxyprogesterone inhibits 11β-HSD2 more potently than 11β-HSD1. caymanchem.com

Enzyme Inhibition Data for 11β-Hydroxyprogesterone
Enzyme IC50 Value
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)1 µM caymanchem.com
11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)0.140 µM caymanchem.com

Implications for Glucocorticoid and Mineralocorticoid Regulation

11β-Hydroxyprogesterone plays a multifaceted role in the regulation of glucocorticoid and mineralocorticoid pathways, primarily through its interaction with the mineralocorticoid receptor (MR) and its potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.

As a potent agonist of the mineralocorticoid receptor, 11β-Hydroxyprogesterone can elicit physiological responses typically associated with aldosterone, the principal mineralocorticoid. This activation of the MR is a critical step in the regulation of sodium and potassium balance, thereby influencing blood pressure. The agonist activity of 11β-Hydroxyprogesterone underscores its potential contribution to mineralocorticoid-related physiological and pathological states.

Furthermore, 11β-Hydroxyprogesterone is a non-selective inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase: 11β-HSD1 and 11β-HSD2. The 11β-HSD enzymes are crucial for modulating the intracellular availability of active glucocorticoids, such as cortisol. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying glucocorticoid action within tissues. Conversely, 11β-HSD2 inactivates cortisol to cortisone, protecting the mineralocorticoid receptor from illicit occupation by the much more abundant cortisol.

By inhibiting 11β-HSD2, 11β-Hydroxyprogesterone can prevent the inactivation of cortisol in mineralocorticoid-sensitive tissues like the kidney. This leads to an increase in intracellular cortisol concentrations, which can then bind to and activate the mineralocorticoid receptor, leading to sodium retention and an increase in blood pressure. This mechanism of action highlights the potential for 11β-Hydroxyprogesterone to contribute to hypertensive states.

Simultaneously, its inhibition of 11β-HSD1 can dampen the amplification of glucocorticoid signaling in tissues where this enzyme is prevalent, such as the liver and adipose tissue. This dual action on both 11β-HSD isoforms positions 11β-Hydroxyprogesterone as a significant modulator of local and systemic glucocorticoid and mineralocorticoid activity.

Structure-Activity Relationship Studies of 11β-Hydroxyprogesterone and its Analogs

The biological activity of 11β-Hydroxyprogesterone is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies, which involve the synthesis and evaluation of analogs with specific structural modifications, have provided valuable insights into the key chemical features required for its interaction with receptors and enzymes.

Influence of the C11β-Hydroxyl Group on Receptor Binding and Activation

The hydroxyl group at the C11β position of the progesterone scaffold is a critical determinant of 11β-Hydroxyprogesterone's potent mineralocorticoid activity. This functional group is essential for high-affinity binding to the mineralocorticoid receptor and subsequent receptor activation.

Studies on analogs where this hydroxyl group is modified have demonstrated its importance. For instance, the synthesis and biological evaluation of a series of 11β-aminoprogesterone derivatives revealed that alterations at this position can significantly impact biological activity. While 11β-Hydroxyprogesterone itself is a potent MR agonist, the introduction of an amino group at the C11β position can lead to compounds with antagonist properties at the mineralocorticoid receptor nih.gov. This suggests that the nature of the substituent at C11 is crucial in determining whether the molecule will activate or block the receptor.

The following table summarizes the activity of selected 11β-substituted progesterone derivatives at the mineralocorticoid receptor.

CompoundModification at C11βActivity at Mineralocorticoid ReceptorIC50 (nM) for MR Antagonism
11β-Hydroxyprogesterone-OHAgonistN/A
Compound 1-NH(CH2)2NH-BocAntagonist150
Compound 2-NH(CH2)3NH-BocAntagonist250

Data sourced from a study on sterically encumbered 11β-aminoprogesterone derivatives. nih.gov

Effects of Structural Modifications on Enzyme Interactions

The structural features of 11β-Hydroxyprogesterone also dictate its interaction with the 11β-HSD enzymes. As a non-selective inhibitor, it effectively blocks the activity of both 11β-HSD1 and 11β-HSD2.

SAR studies have shown that modifications to the C11β substituent can alter both the potency and selectivity of inhibition. The development of 11β-aminoprogesterone derivatives has led to the identification of compounds that exhibit selective inhibition of 11β-HSD2 nih.gov. This is a significant finding, as selective inhibitors of 11β-HSD2 have potential therapeutic applications.

The table below presents the inhibitory activity of 11β-Hydroxyprogesterone and some of its amino-analogs on 11β-HSD1 and 11β-HSD2.

CompoundModification at C11β11β-HSD1 Inhibition (IC50, nM)11β-HSD2 Inhibition (IC50, nM)Selectivity (HSD1/HSD2)
11β-Hydroxyprogesterone-OH1462.3
Compound 3-NH-Gly-OtBu>1000160>6.25
Compound 4-NH-β-Ala-OtBu>1000130>7.7

Data sourced from a study on the synthesis and evaluation of 11β-aminoprogesterone derivatives. nih.gov

These findings demonstrate that by modifying the C11β position of the progesterone backbone, it is possible to dissociate the mineralocorticoid receptor activity from the 11β-HSD inhibitory activity and to achieve selectivity for the 11β-HSD2 isoform.

Comparative Biochemistry and Evolutionary Perspectives of 11β Hydroxyprogesterone Metabolism

Interspecies Variations in Biosynthesis and Metabolic Pathways

The synthesis of 11β-OHP from progesterone (B1679170) is catalyzed by the mitochondrial enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone (B195564) synthase (CYP11B2). wikipedia.orgnih.gov From this common starting point, the metabolic fate and significance of 11-oxygenated steroids diverge significantly between different animal groups.

In mammals, the adrenal gland is the primary site for the production of corticosteroids, a process in which 11β-hydroxylation is a critical final step. nih.govwikipedia.org However, the production and profile of 11-oxygenated C19 steroids (androgens) and C21 steroids like 11β-OHP show considerable variation.

Rodents: Common laboratory rodents such as rats and mice have notably low to non-detectable circulating levels of 11-oxyandrogens, indicating a significant metabolic difference compared to primates. nih.gov This is partly because rodents lack a zona reticularis in their adrenal cortex, the layer responsible for significant androgen production in primates. mdpi.com Furthermore, key enzymes show functional differences; for instance, rat placenta has higher 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity, which favors glucocorticoid activation, whereas human placenta has dominant 11β-HSD2 activity, which inactivates glucocorticoids and thus protects the fetus. nih.gov The spiny mouse (Acomys cahirinus) has emerged as a more suitable rodent model for human adrenal function, as it possesses a functional zona reticularis and expresses CYP17A1, an enzyme crucial for androgen synthesis that is absent in the adrenals of common rats and mice. mdpi.com

Livestock: Data from pigs indicate the presence of circulating 11-oxyandrogens in concentrations similar to those found in primates, with 11OHA4 being the most abundant. nih.gov This suggests that the adrenal pathway for 11-oxygenated steroid production is active in some non-primate mammals.

Species GroupPrimary Site of 11-Oxyandrogen ProductionKey Circulating 11-Oxyandrogen(s)Notable CharacteristicsReferences
Primates (Human, Chimp, Baboon)Adrenal Gland11β-Hydroxyandrostenedione (11OHA4)Production is not testis-dependent; similar levels in males and females. nih.govnih.gov
Rodents (Rats, Mice)- (Levels are not notable)- (Not consistently detected)Lack adrenal zona reticularis and CYP17A1 activity, limiting adrenal androgen synthesis. nih.govmdpi.com
Livestock (Pigs)Adrenal Gland11β-Hydroxyandrostenedione (11OHA4)Circulating concentrations are notable and comparable to primates. nih.gov

In stark contrast to mammals, 11-oxygenated steroids are of paramount importance in teleost fish, where they function as the primary and most potent androgens.

The principal androgen in many fish species is 11-ketotestosterone (B164220) (11-KT), not testosterone (B1683101). nih.govchesci.com The biosynthesis of 11-KT occurs predominantly in the gonads (testes) and is therefore male-specific. nih.gov The pathway involves the 11β-hydroxylation of testosterone to form 11β-hydroxytestosterone (11OHT), which is then oxidized by 11β-hydroxysteroid dehydrogenase (11β-HSD) to produce 11-KT. oup.comnih.gov An alternative pathway involves the 11β-hydroxylation of androstenedione (B190577). bioscientifica.com In some species, such as the Japanese eel, cortisol produced in the testes can also serve as a precursor for 11-KT synthesis. oup.comnih.govelsevierpure.com The loss of the 11β-hydroxylase enzyme (Cyp11c1) in zebrafish leads to a disruption of both cortisol and androgen synthesis, resulting in impaired reproductive function. bioscientifica.comresearchgate.net

Species GroupPrimary Site of 11-Oxyandrogen ProductionKey Active AndrogenKey Biosynthetic EnzymesReferences
Teleost FishGonads (Testis)11-Ketotestosterone (11-KT)11β-hydroxylase (e.g., Cyp11c1), 11β-hydroxysteroid dehydrogenase (11β-HSD) nih.govnih.govoup.combioscientifica.com

Functional Divergence and Conservation Across Species

The function of 11β-hydroxylated steroids has diverged significantly throughout vertebrate evolution. In mammals, 11β-OHP is recognized primarily as a potent mineralocorticoid. wikipedia.orgiiab.me Its main significance in steroid pathways is often as an intermediate or, in certain pathological states like 21-hydroxylase deficiency, as a precursor that can be shunted into alternative pathways to produce potent androgens. nih.govcaymanchem.com The primary role of 11β-hydroxylation in the mammalian adrenal gland is for the synthesis of the essential glucocorticoid cortisol and the mineralocorticoid aldosterone. scielo.br

Conversely, in fish, the 11β-hydroxylation pathway is central to male reproduction. 11-KT is the principal androgen responsible for inducing spermatogenesis, developing secondary sexual characteristics, and controlling reproductive behaviors. chesci.complos.org

Despite this functional divergence, there is conservation in the enzymatic machinery. The enzyme 11β-HSD, for example, is crucial in both fish and mammals. In fish, its 11β-dehydrogenase activity is essential for the final step of 11-KT synthesis. oup.com In mammals, 11β-HSD enzymes (types 1 and 2) are critical for modulating local glucocorticoid concentrations, with 11β-HSD2 playing a key role in protecting mineralocorticoid receptors from being overwhelmed by cortisol. ahajournals.orgnih.gov This shared enzymatic tool, used for different primary purposes, highlights how existing molecular mechanisms can be adapted for novel physiological roles during evolution.

Evolutionary Significance of 11β-Hydroxylation in Steroidogenesis

The evolution of the enzymes that perform 11β-hydroxylation, namely the CYP11B family, represents a pivotal moment in vertebrate history. The genes for CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) are thought to have arisen from a gene duplication event. nih.govfrontiersin.org This duplication was a critical step that allowed for the neofunctionalization of CYP11B2, leading to the evolution of aldosterone synthesis. The appearance of aldosterone and a distinct mineralocorticoid receptor was a key adaptation for the transition of vertebrates from aquatic to terrestrial environments, as it provided a sophisticated mechanism for regulating salt and water balance. nih.gov

The broader evolutionary trajectory of steroid signaling shows a pattern of increasing complexity. Ancestral steroid receptors in early chordates diversified into distinct receptors for estrogens, progestogens, androgens, glucocorticoids, and mineralocorticoids in jawless and cartilaginous fishes. nih.gov The 11β-hydroxylation pathway is ancient, but its primary functional emphasis appears to have shifted. What was a dominant pathway for androgen production in fish was repurposed in terrestrial vertebrates to become the central axis for producing corticosteroids, which are vital for managing stress, metabolism, and electrolyte homeostasis. The adrenal production of 11-oxygenated androgens in primates appears to be a more recent evolutionary development, the full significance of which is still being explored. nih.govnih.gov

This evolutionary journey is also reflected in the anatomical organization of steroidogenic tissues. The trend progressed from dispersed clusters of steroid-producing cells in fish to the highly structured adrenal gland of mammals, with its distinct cortical layers (zona glomerulosa, fasciculata, and reticularis) and medulla. mdpi.commdpi.com This anatomical complexity allows for the precise, differential regulation of mineralocorticoid, glucocorticoid, and androgen synthesis, a hallmark of advanced vertebrate physiology.

Advanced Analytical Methodologies for the Quantification and Characterization of 11β Hydroxyprogesterone in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, superseding traditional immunoassays due to its superior specificity and sensitivity. nih.govnih.gov Immunoassays are often hampered by cross-reactivity with structurally similar steroids, leading to inaccurate measurements, particularly at low concentrations. nih.govwaters.com LC-MS/MS provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection, which collectively ensure reliable quantification. waters.com

In a typical LC-MS/MS workflow for 11β-Hydroxyprogesterone, the analyte is first extracted from a biological matrix, chromatographically separated from other compounds, ionized (commonly via electrospray ionization - ESI), and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. waters.comprotocols.io This technique allows for the simultaneous analysis of a panel of steroids, providing a comprehensive profile from a single, small-volume sample. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for Steroid Panel Analysis Including Progesterone (B1679170) Derivatives

ParameterDescriptionCommon Examples/SettingsReference
Chromatography Column Stationary phase used for separation.Reversed-phase C18 or PFP (Pentafluorophenyl) columns. nih.govnih.gov
Mobile Phase Solvents used to elute analytes from the column.Gradient elution with water and methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate. protocols.ionih.govnih.gov
Ionization Mode Method for generating ions for MS analysis.Positive Electrospray Ionization (ESI+). nih.govnih.gov
MS Detection Mode Technique for selective detection and quantification.Multiple Reaction Monitoring (MRM). waters.com
Total Run Time Time required for a single sample analysis.Typically ranges from 4 to 9 minutes. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, offer significant advantages for the characterization of 11β-Hydroxyprogesterone and its metabolites. Unlike triple quadrupole instruments that monitor specific precursor-to-product ion transitions, HRMS instruments provide highly accurate mass measurements of ions, typically with mass errors of less than 5 parts per million (ppm). researchgate.net This capability allows for the determination of the elemental composition of an unknown compound, providing a high degree of confidence in its identification. researchgate.net In metabolomics research, HRMS is invaluable for identifying novel or unexpected metabolites of 11β-Hydroxyprogesterone without the need for pre-defined MRM transitions.

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (ID-MS) is the preferred methodology. nih.gov This approach is considered the reference method for steroid analysis. The principle involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., 11β-Hydroxyprogesterone-¹³C₃ or 11β-Hydroxyprogesterone-d₄) to the sample as an internal standard before any sample processing steps. waters.comnih.govnih.gov This labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, chromatography, and ionization. nih.gov Any sample loss during preparation will affect both the analyte and the internal standard equally. The final concentration is calculated based on the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard. This method corrects for both extraction inefficiency and matrix effects, yielding highly accurate and reproducible results. nih.govresearchgate.net

A significant analytical challenge in quantifying 11β-Hydroxyprogesterone is its separation from structural isomers, which are compounds with the same mass but different structures. thermofisher.cn Isomers such as 11α-hydroxyprogesterone, 16α-hydroxyprogesterone, and 21-hydroxyprogesterone (11-deoxycorticosterone) can interfere with accurate measurement if not chromatographically resolved, as they cannot be differentiated by mass spectrometry alone. thermofisher.cneur.nl

Effective separation is achieved by optimizing the liquid chromatography conditions. The choice of both the stationary phase (column chemistry) and the mobile phase is critical. For instance, biphenyl-bonded phases have demonstrated unique selectivity for aromatic and moderately polar analytes like steroids, providing superior resolution of structural isomers compared to traditional C18 columns. thermofisher.cn The use of methanol instead of acetonitrile as the organic component of the mobile phase can also alter selectivity and improve the resolution of closely-eluting isomers. thermofisher.cn The integration of ion mobility spectrometry (IMS) with LC-MS provides an additional dimension of separation based on the size, shape, and charge of the ions, further enhancing the ability to resolve isomeric compounds. researchgate.net

Table 2: Comparison of Chromatographic Resolution for Steroid Isomers

Isomer PairColumn ChemistryResolution (Rs)SignificanceReference
21-deoxycortisol (B132708) vs. 11-deoxycortisolC181.90Baseline separation is not fully achieved. thermofisher.cn
21-deoxycortisol vs. 11-deoxycortisolBiphenyl (B1667301)7.93Excellent separation, demonstrating superior selectivity of the biphenyl phase. thermofisher.cn

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established reference method for comprehensive steroid profiling, particularly for analyzing the urinary steroid metabolome. nih.govnih.gov This technique is instrumental in diagnosing inborn errors of metabolism, such as 11β-hydroxylase deficiency, by detecting characteristic patterns of steroid metabolite excretion. nih.govnih.gov

Before GC-MS analysis, steroids, which are not naturally volatile, must undergo a derivatization step to increase their volatility and thermal stability. This typically involves converting hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net GC-MS provides excellent chromatographic resolution of complex mixtures and generates electron ionization (EI) mass spectra that are highly reproducible and can be matched against spectral libraries for confident compound identification. nih.gov This allows for the semi-quantitative profiling of a wide range of metabolites, enabling the calculation of diagnostic ratios between steroid precursors and products that reflect enzymatic activities. nih.gov

Advanced Sample Preparation Techniques for Steroid Analysis

The goal of sample preparation is to extract 11β-Hydroxyprogesterone from complex biological matrices (e.g., serum, plasma, urine), remove interfering substances like phospholipids (B1166683) and proteins, and concentrate the analyte prior to analysis. austinpublishinggroup.com The choice of technique depends on the sample type, required throughput, and desired level of cleanliness.

Liquid-Liquid Extraction (LLE): A traditional method where nonpolar steroids are partitioned from the aqueous sample matrix into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. austinpublishinggroup.comresearchgate.net LLE is effective but can be labor-intensive and difficult to automate. austinpublishinggroup.com

Solid-Phase Extraction (SPE): A widely used technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. lcms.cz Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Reversed-phase sorbents (e.g., C18) are common for steroid extraction. waters.com SPE is highly effective at removing matrix interferences and is easily automated for high-throughput applications. waters.comlcms.cz

Supported Liquid Extraction (SLE): This technique combines elements of LLE with the format of SPE. The aqueous sample is absorbed onto an inert solid support (diatomaceous earth). An immiscible organic solvent is then passed through the support, extracting the analytes of interest while leaving behind polar interferences. nih.govshimadzu.com SLE offers high recovery and clean extracts and is also readily automated. protocols.io

Method Validation Criteria for Academic Research Applications

For research applications, it is essential to validate the analytical method to ensure that the results are reliable, reproducible, and accurate. Validation studies are performed to evaluate several key performance characteristics. unito.itresearchgate.net

Table 3: Key Method Validation Parameters for Steroid Analysis in Research

ParameterDefinitionTypical Acceptance Criteria for ResearchReference
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples. unito.itugent.be
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.Coefficient of determination (r²) > 0.99. researchgate.netbohrium.com
Accuracy The closeness of the measured value to the true value.Mean values should be within ±15% of the nominal value (±20% at the LLOQ). nih.govunito.it
Precision (Repeatability & Reproducibility) The closeness of agreement between a series of measurements. Assessed within a single run (intra-assay) and between different runs (inter-assay).Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). nih.govunito.it
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Analyte response should be at least 5-10 times the response of the blank; precision and accuracy criteria must be met. nih.govunito.it
Matrix Effect The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.Evaluated by comparing the analyte response in post-extraction spiked matrix to that in a pure solution. Should be consistent and compensated for by an internal standard. nih.govbohrium.com
Recovery The efficiency of the extraction procedure for the analyte from the sample matrix.Should be consistent, precise, and reproducible. nih.govnih.gov

Development of Novel Assays and Biosensors for Research

The quantification and characterization of 11β-hydroxyprogesterone (11β-OHP) and related 11-oxygenated steroids in biological matrices have been significantly advanced by the development of novel assays, primarily centered around mass spectrometry. mdpi.comoup.com These advancements have largely superseded traditional radioimmunoassays, offering superior specificity and the ability to measure multiple analytes simultaneously. oup.com

A significant breakthrough in the analysis of 11β-OHP and other steroids has been the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technology provides high sensitivity and specificity, crucial for distinguishing between structurally similar steroid molecules. mdpi.com Various LC-MS/MS-based assays have been developed and validated for the quantification of a panel of steroids, including 11β-OHP, in serum, plasma, and saliva. researchgate.netbirmingham.ac.uk These methods often involve a simple protein precipitation step followed by online solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances before chromatographic separation and mass spectrometric detection. researchgate.net The use of isotopically labeled internal standards is a common practice to ensure accuracy and precision. researchgate.netresearchgate.net

Recent developments have focused on creating high-throughput LC-MS/MS methods suitable for clinical research by reducing sample preparation time and analytical run times. mdpi.comresearchgate.net For instance, an online-SPE-LC-MS/MS method has been established that allows for the simultaneous quantification of eleven steroid hormones, including 11β-OHP, with a run time of just 6.6 minutes. researchgate.net Another developed LC-MS/MS assay for total serum testosterone (B1683101), androstenedione (B190577), 17-hydroxyprogesterone, 11β-hydroxyandrostenedione, and 11-ketotestosterone (B164220) has a total run time of 4 minutes. researchgate.net These rapid methods are invaluable for large-scale clinical studies.

The application of these novel assays has been instrumental in exploring the role of 11-oxygenated androgens in various physiological and pathological conditions. nih.govresearchgate.net For example, LC-MS/MS has been used to demonstrate that 11-oxygenated C19 steroids are the predominant androgens in polycystic ovary syndrome (PCOS). oup.comresearchgate.netnih.gov Furthermore, these sensitive methods have enabled the use of saliva as a non-invasive alternative to serum for monitoring androgen status, which is particularly advantageous when multiple samples are required. birmingham.ac.uk

While the development of biosensors for direct detection of 11β-hydroxyprogesterone is not as extensively documented, the broader field of steroid biosensing is an active area of research. dntb.gov.uaresearchgate.net These emerging technologies, often based on electrochemical or optical principles, aim to provide rapid, point-of-care analysis. nih.govdongguk.edu For progesterone, a structurally related steroid, various biosensors utilizing nanomaterials such as gold nanoparticles and carbon nanotubes have been designed to enhance sensitivity and selectivity. dntb.gov.uaresearchgate.net Future research may see the adaptation of these biosensor platforms for the specific and sensitive detection of 11β-hydroxyprogesterone and its metabolites, which would offer new avenues for both basic research and clinical diagnostics.

Interactive Data Table: Comparison of Novel LC-MS/MS Assays for Steroids Including 11β-Hydroxyprogesterone Analogs

Assay Analytes Measured Sample Type Run Time Key Findings/Application Reference
Online-SPE-LC-MS/MS11-oxygenated androgens (including 11β-hydroxyandrostenedione) and other clinically relevant steroidsSerum6.6 minHigh-throughput method for profiling steroid hormones, enabling investigation of the diagnostic value of 11-oxygenated androgens. researchgate.net
LC-MS/MSTotal serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione, and 11-ketotestosteroneSerum4.0 minDeveloped a robust assay and assessed the in-vitro stability of 11-oxygenated androgens. researchgate.netnih.gov
LC-MS/MS17-hydroxyprogesterone, androstenedione, testosterone, 11β-hydroxyandrostenedione, and 11-ketotestosteroneSaliva6.4 minA novel method for comprehensive profiling of classical and 11-oxygenated androgens in a non-invasive sample type. birmingham.ac.uk
LC/IM/MSComprehensive steroid profiling including 11β-hydroxyprogesteroneSerumNot specifiedHigh-sensitivity quantitative analysis with the potential to discover novel biomarkers for conditions like hypertension. mdpi.com

Future Directions and Emerging Research Avenues

Unraveling Novel Enzymatic Regulators of 11β-Hydroxyprogesterone Metabolism

The metabolism of 11β-hydroxyprogesterone is primarily governed by the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, which interconvert it with 11-ketoprogesterone (B144819). nih.govnih.gov However, the full spectrum of enzymes and regulatory factors that fine-tune its synthesis and catabolism remains to be fully elucidated. Future research will likely focus on identifying novel enzymatic regulators beyond the known steroidogenic enzymes. This includes exploring the potential influence of other cellular enzymes and signaling pathways that may modulate the expression or activity of key players like steroid 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), the enzymes responsible for its synthesis from progesterone (B1679170). nih.govwikipedia.org

Investigations into cell-type specific regulation of these enzymes are also a promising avenue. nih.gov For instance, factors such as insulin, growth hormone (GH), and various growth factors have been reported to influence 11β-HSD1 expression, suggesting a complex regulatory network that could also impact 11β-hydroxyprogesterone levels. nih.gov Uncovering these novel regulators is essential for a complete understanding of the local and systemic availability of 11β-hydroxyprogesterone.

Investigation of Undiscovered Metabolites and Their Biological Significance

Recent studies have begun to map the downstream metabolic pathways of 11β-hydroxyprogesterone. It is now understood that 11β-hydroxyprogesterone can be converted to 11-ketoprogesterone, and both can be further metabolized through the "backdoor" pathway to generate potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.gov This finding is particularly significant in conditions of 21-hydroxylase deficiency, where precursor steroids are shunted into this pathway, contributing to hyperandrogenism. nih.gov

A key future direction is the systematic investigation and characterization of other, as-yet-undiscovered metabolites of 11β-hydroxyprogesterone. The metabolism of its epimer, 11α-hydroxyprogesterone, by enzymes such as steroid-5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce novel derivatives highlights the potential for similar discoveries related to 11β-hydroxyprogesterone. nih.gov Identifying these metabolites and assessing their biological activities—for example, their affinity for androgen, mineralocorticoid, or glucocorticoid receptors—will be crucial. This exploration could reveal new biologically active steroids with unique physiological or pathophysiological roles.

Advanced Modeling of Steroidogenic Pathways Incorporating 11β-Hydroxyprogesterone Dynamics

The complex, interconnected nature of steroidogenesis lends itself to computational and mathematical modeling. Current models have been developed to provide insights into the kinetics of steroidogenesis and to calculate metabolic fluxes, particularly in response to enzyme inhibitors. researcher.life A significant future direction is the development of more sophisticated and comprehensive models that specifically incorporate the dynamics of 11β-hydroxyprogesterone.

These advanced models would integrate data on enzyme kinetics, substrate concentrations, and the expression levels of key steroidogenic enzymes to simulate the flow of steroids through various pathways. researcher.life By incorporating 11β-hydroxyprogesterone and its metabolites, these models could be used to predict how its production is altered in genetic disorders like congenital adrenal hyperplasia (CAH) or in response to pharmacological interventions. nih.gov Such in silico approaches can help generate new hypotheses about the regulation of steroidogenesis and guide future experimental research.

Development of Targeted Modulators of 11β-Hydroxylase and Related Enzymes for Research Tools

Progress in understanding the specific roles of 11β-hydroxyprogesterone is partly dependent on the availability of precise molecular tools. The development of highly selective modulators—both inhibitors and activators—for the enzymes involved in its metabolism is a critical research avenue. While some inhibitors for CYP11B enzymes exist, distinguishing between the highly homologous CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) remains a challenge. researcher.life

Future efforts will focus on designing and synthesizing novel compounds that can selectively target CYP11B1 to specifically modulate the production of 11β-hydroxyprogesterone and cortisol without affecting aldosterone synthesis. researcher.life These targeted modulators would serve as invaluable research tools for in vitro and in vivo studies, allowing scientists to probe the specific functions of 11β-hydroxyprogesterone by manipulating its levels in a controlled manner. The development of such tools is essential for dissecting its contribution to various physiological processes and disease states.

Integration of Omics Data (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

A holistic understanding of 11β-hydroxyprogesterone's role in human biology requires the integration of multiple layers of biological information. The application of "omics" technologies offers a powerful approach to achieve this. nih.govyoutube.com Future research will increasingly rely on the integration of metabolomics, proteomics, and genomics data to build a systems-level view of steroidogenesis.

Metabolomics can be used to comprehensively profile steroid hormones and their precursors and metabolites, including 11β-hydroxyprogesterone, in various biological fluids and tissues. This provides a direct snapshot of the steroidogenic output.

Proteomics can quantify the expression levels of the entire suite of steroidogenic enzymes (e.g., CYP11B1, 11β-HSDs) and their regulatory proteins. nih.gov

Genomics and Transcriptomics can identify genetic variants (mutations) or changes in gene expression that alter enzyme function or expression, ultimately affecting steroid profiles. nih.govnih.gov

Q & A

Q. What are the primary biochemical mechanisms of 11β-Hydroxyprogesterone (11β-OHP) in modulating steroidogenesis?

11β-OHP acts as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), influencing cortisol-cortisone shuttling and mineralocorticoid receptor activation . To study this, use in vitro assays with COS-7 cells transfected with human 11β-HSD isoforms. Measure enzymatic activity via HPLC or LC-MS to quantify substrate (cortisol) and product (cortisone) ratios. Include controls for non-specific binding and validate with known inhibitors (e.g., carbenoxolone) .

Q. What experimental models are optimal for investigating 11β-OHP's role in glucocorticoid metabolism?

Adrenal cell lines (e.g., H295R) or primary adrenal cortex cultures are standard. Use dose-response experiments (e.g., 1–100 nM 11β-OHP) to assess effects on steroidogenic enzymes (CYP11B1, CYP17A1). Pair with siRNA knockdown of 11β-HSD isoforms to isolate specific pathways. Validate using qPCR for gene expression and ELISA/Western blot for protein quantification .

Q. How can researchers ensure specificity when quantifying 11β-OHP in complex biological matrices?

Employ LC-MS/MS with deuterated internal standards (e.g., 11β-OHP-d8) to minimize matrix effects. Validate methods via spike-recovery tests in plasma, urine, or tissue homogenates. Cross-check with immunoassays (e.g., ELISA) but note potential cross-reactivity with structurally similar steroids (e.g., 17α-OHP) .

Advanced Research Questions

Q. How should conflicting data on 11β-OHP's dual role as an inhibitor and receptor agonist be reconciled?

Contradictions arise from tissue-specific expression of 11β-HSD isoforms and receptor subtypes. For example, 11β-OHP activates mineralocorticoid receptors (MR) in renal cells but inhibits glucocorticoid receptors (GR) in hepatic tissues . Design comparative studies using isoform-specific inhibitors (e.g., T0504 for 11β-HSD1) and MR/GR antagonists (e.g., spironolactone, RU486). Use transcriptomics (RNA-seq) to map downstream signaling cascades .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 11β-OHP in longitudinal studies?

Use mixed-effects models to account for intra-subject variability. For non-linear responses (e.g., biphasic effects), apply segmented regression or Bayesian hierarchical models. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How can 11β-OHP's metabolic interactions be integrated into systems biology frameworks?

Leverage metabolomics (e.g., untargeted LC-MS) paired with flux balance analysis. For example, 11β-OHP alters arachidonic acid and sphingolipid pathways in hyperlipidemic models . Use pathway enrichment tools (KEGG, Reactome) and validate with stable isotope tracing (e.g., ¹³C-labeled precursors). Cross-reference with gut microbiota data (16S rRNA sequencing) to explore host-microbe interactions .

Q. What are the critical pitfalls in designing in vivo studies of 11β-OHP's effects on hypertension?

Key issues include:

  • Species differences : Rats exhibit stronger MR activation than mice.
  • Circadian rhythms : Administer 11β-OHP at consistent times to control for diurnal cortisol fluctuations.
  • Endpoint selection : Measure plasma renin activity and electrolyte balance alongside blood pressure .

Q. How should researchers address reproducibility challenges in 11β-OHP assays?

  • Inter-lab variability : Share protocols via platforms like Protocols.io .
  • Batch effects : Randomize sample processing orders and include reference standards in each batch.
  • Data transparency : Deposit raw LC-MS files in repositories (e.g., MetaboLights) with annotated metadata .

Methodological Guidance

Q. What validation criteria are essential for 11β-OHP enzyme inhibition assays?

  • Positive controls : Include carbenoxolone (11β-HSD inhibitor) to confirm assay robustness.
  • Kinetic parameters : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).
  • Thermodynamic stability : Pre-incubate 11β-OHP with microsomes to assess time-dependent inhibition .

Q. How to optimize cell-based models for studying 11β-OHP's genomic vs. non-genomic actions?

  • Genomic effects : Use luciferase reporters under MR/GR promoters and chromatin immunoprecipitation (ChIP-seq).
  • Non-genomic effects : Employ membrane-impermeable 11β-OHP analogs and measure rapid signaling (e.g., ERK phosphorylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.